molecular formula C17H19FN4O2 B265400 Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

カタログ番号 B265400
分子量: 330.36 g/mol
InChIキー: UOBGZXKSHQNAJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticonvulsant, anxiolytic, and sedative properties. It has also been reported to possess potent analgesic and anti-inflammatory activities. Additionally, Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders such as epilepsy, anxiety, and depression.

作用機序

The exact mechanism of action of Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is thought to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the brain and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been reported to produce a range of biochemical and physiological effects. It has been found to induce muscle relaxation, reduce anxiety, and produce sedation. Additionally, it has been shown to possess potent anticonvulsant and analgesic properties. However, the compound also exhibits some limitations in terms of its side effects and toxicity, which need to be addressed before it can be considered for clinical use.

実験室実験の利点と制限

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits good solubility in various organic solvents, which makes it suitable for use in various assays and experiments. However, the compound also exhibits some limitations, such as its low stability and potential toxicity, which need to be taken into account when designing experiments.

将来の方向性

There are several future directions for the research on Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of more potent and selective analogs of the compound that exhibit fewer side effects and toxicity. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential applications in other fields such as biochemistry and pharmacology need to be explored further.

合成法

The synthesis of Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with propylamine to form 3-fluorophenylpropylamine. This intermediate is then reacted with ethyl acetoacetate to form ethyl 7-(3-fluorophenyl)-5-propyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Finally, the benzodiazepinone is reacted with hydrazine hydrate to form Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

特性

製品名

Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

分子式

C17H19FN4O2

分子量

330.36 g/mol

IUPAC名

ethyl 7-(3-fluorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O2/c1-3-6-13-14(16(23)24-4-2)15(11-7-5-8-12(18)9-11)22-17(21-13)19-10-20-22/h5,7-10,15H,3-4,6H2,1-2H3,(H,19,20,21)

InChIキー

UOBGZXKSHQNAJR-UHFFFAOYSA-N

異性体SMILES

CCCC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)OCC

SMILES

CCCC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)OCC

正規SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。